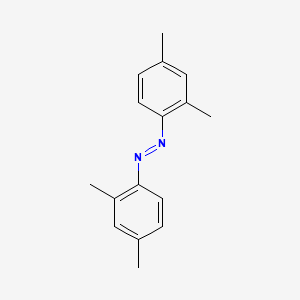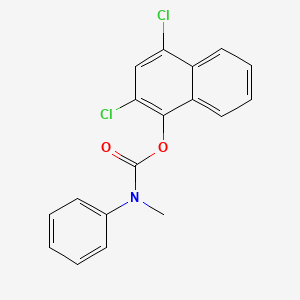![molecular formula C28H27FN2O4 B15098302 5-(2-fluorophenyl)-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15098302.png)
5-(2-fluorophenyl)-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrrol-2-one, 5-(2-fluorophenyl)-1,5-dihydro-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-(3-pyridinylmethyl)- is a complex organic compound that belongs to the class of γ-lactams. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and biologically active molecules .
准备方法
The synthesis of 2H-Pyrrol-2-one, 5-(2-fluorophenyl)-1,5-dihydro-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-(3-pyridinylmethyl)- can be achieved through several synthetic routes. One common method involves the use of N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation of enals with pyrrol-4-ones. This method provides the dihydropyrano[3,2-b]pyrrol-5-one core structures with broad scope and good to excellent enantioselectivities . Industrial production methods often involve the use of transition metal catalysis and cascade cyclization reactions to construct the 2H-pyrrol-2-one skeleton .
化学反应分析
2H-Pyrrol-2-one, 5-(2-fluorophenyl)-1,5-dihydro-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-(3-pyridinylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metals such as palladium, nickel, and rhodium. For example, the compound can undergo oxidation reactions in the presence of oxidizing agents to form corresponding oxides. Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives. Substitution reactions often involve the use of halides or other nucleophiles to replace specific functional groups .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules. In biology, it has been studied for its potential antimicrobial, anti-inflammatory, and anticancer activities . In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents. In the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
作用机制
The mechanism of action of 2H-Pyrrol-2-one, 5-(2-fluorophenyl)-1,5-dihydro-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-(3-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended application .
相似化合物的比较
Similar compounds to 2H-Pyrrol-2-one, 5-(2-fluorophenyl)-1,5-dihydro-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-(3-pyridinylmethyl)- include other γ-lactams such as pyrrolidinones and pyrrolones. These compounds share a similar core structure but differ in their substituents and functional groups. The uniqueness of 2H-Pyrrol-2-one, 5-(2-fluorophenyl)-1,5-dihydro-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-(3-pyridinylmethyl)- lies in its specific substituents, which confer distinct biological activities and chemical reactivity .
属性
分子式 |
C28H27FN2O4 |
|---|---|
分子量 |
474.5 g/mol |
IUPAC 名称 |
(4E)-5-(2-fluorophenyl)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H27FN2O4/c1-17(2)16-35-20-10-11-21(18(3)13-20)26(32)24-25(22-8-4-5-9-23(22)29)31(28(34)27(24)33)15-19-7-6-12-30-14-19/h4-14,17,25,32H,15-16H2,1-3H3/b26-24+ |
InChI 键 |
VJRDYISAARVPNH-SHHOIMCASA-N |
手性 SMILES |
CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)/O |
规范 SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-chlorophenyl)sulfonyl]-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15098233.png)
![(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15098238.png)
![N-[(2E)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B15098247.png)


![N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15098264.png)
![(4E)-5-[4-(benzyloxy)-3-methoxyphenyl]-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B15098268.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15098284.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide](/img/structure/B15098287.png)
![4-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B15098289.png)
![5-(4-bromophenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15098297.png)
![Dimethyl 5-{[(4-benzyl-3-oxomorpholin-2-yl)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B15098306.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(5-methyl isoxazol-3-yl)-3-pyrrolin-2-one](/img/structure/B15098319.png)
